Falcarinol
Overview
Description
. It is a polyyne with two carbon-carbon triple bonds and two double bonds. In carrots, it occurs in a concentration of approximately 2 mg/kg . Falcarinol is known for its protective role against fungal diseases, such as liquorice rot, which causes black spots on the roots during storage .
Mechanism of Action
Falcarinol, also known as carotatoxin or panaxynol, is a natural pesticide and fatty alcohol found in carrots (Daucus carota), Panax ginseng, and ivy . It has been shown to have anti-cancer and anti-inflammatory properties .
Target of Action
This compound has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist, blocking the effect of anandamide in keratinocytes . This interaction leads to pro-allergic effects in human skin . Additionally, this compound has been identified to target ALDH2, a key enzyme in cancer cells .
Mode of Action
This compound interacts with its targets through covalent binding. For instance, it binds to the cannabinoid receptor type 1, blocking the effect of anandamide . In the case of ALDH2, this compound inhibits the enzyme via covalent alkylation of the active site .
Biochemical Pathways
This compound impacts carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, and more . It affects inflammatory cytokines, the NF-κB pathway, antioxidant response elements, unfolded protein response (UPR) pathway, growth factor signaling, cell cycle progression, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in mice. It has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . These properties point to the safety and compatibility of this compound with mice .
Result of Action
This compound has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets (LDs). This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .
Action Environment
This compound is sensitive to light and heat, requiring freezing conditions for optimal preservation . It is found in carrots, parsley, and ginseng, among other plants, and its concentration can vary depending on the plant species and environmental factors .
Biochemical Analysis
Biochemical Properties
Falcarinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The double bond at the carbon 9 position in this compound, which requires oxygen and NADPH (or NADH) cofactors, creates a bend in the molecule . This structural modification allows this compound to interact with other biomolecules in unique ways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific binding interactions and changes in gene expression induced by this compound are areas of active research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. This compound is derived from structural modifications of the common fatty acid oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Falcarinol can be synthesized starting from oleic acid. The process involves several steps:
Desaturation: Oleic acid undergoes desaturation to introduce a cis double bond at the carbon 9 position, forming linoleic acid.
Acetylenic Bond Formation: The cis double bond at the carbon 12 position is converted into a triple bond, forming crepenynic acid.
Second Double Bond Introduction: A second cis double bond is introduced at the carbon 14 position, forming dehydrocrepenynic acid.
Allylic Isomerization: The cis double bond at the carbon 14 position is converted into a triple bond, forming an intermediate with a trans double bond at the carbon 17 position.
Decarboxylation and Hydroxylation: The intermediate undergoes decarboxylation and hydroxylation at the carbon 16 position, producing this compound.
Industrial Production Methods
This compound is typically isolated from natural sources such as carrots. The process involves:
Extraction: Carrot roots are lyophilized and extracted with ethyl acetate.
Purification: The extract is purified using column chromatography and preparative high-performance liquid chromatography (HPLC).
Identification: The purified compound is identified using spectroscopic and spectrometric methods.
Chemical Reactions Analysis
Types of Reactions
Falcarinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form falcarindiol and falcarindiol-3-acetate.
Reduction: Reduction of this compound can lead to the formation of saturated derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
Falcarindiol: Formed through oxidation.
Falcarindiol-3-acetate: Another oxidation product.
Saturated Derivatives: Formed through reduction reactions.
Scientific Research Applications
Falcarinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyyne chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms against pathogens.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of natural pesticides and antifungal agents.
Comparison with Similar Compounds
Falcarindiol: Similar to falcarinol but with an additional hydroxyl group.
Falcarindiol-3-acetate: An acetylated derivative of falcarindiol.
Uniqueness
This compound is unique due to its dual role as a natural pesticide and a compound with potential health benefits. Its structure, with two carbon-carbon triple bonds and two double bonds, distinguishes it from other similar compounds .
Properties
Key on ui mechanism of action |
Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. |
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CAS No. |
21852-80-2 |
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(3R)-heptadeca-1,9-dien-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/t17-/m1/s1 |
InChI Key |
UGJAEDFOKNAMQD-QGZVFWFLSA-N |
SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O |
Isomeric SMILES |
CCCCCCCC=CCC#CC#C[C@@H](C=C)O |
Canonical SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O |
Key on ui other cas no. |
4117-12-8 21852-80-2 |
Synonyms |
falcarinol falcarinol, (Z)-isomer panaxynol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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